molecular formula C30H28O4S B11949371 [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol CAS No. 24463-85-2

[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol

Cat. No.: B11949371
CAS No.: 24463-85-2
M. Wt: 484.6 g/mol
InChI Key: NOQHCWDNIPRXMN-UHFFFAOYSA-N
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Description

[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiolan ring with hydroxyl and diphenylmethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethanol with thiolane derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the thiolan ring and the attachment of hydroxyl and diphenylmethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a molecular probe for studying protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the development of new drugs targeting specific molecular pathways .

Industry

Industrially, this compound is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and diphenylmethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The thiolan ring structure also contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol apart from similar compounds is its unique combination of a thiolan ring with hydroxyl and diphenylmethyl groups. This structure provides enhanced stability and reactivity, making it more versatile in various scientific and industrial applications .

Properties

CAS No.

24463-85-2

Molecular Formula

C30H28O4S

Molecular Weight

484.6 g/mol

IUPAC Name

[5-[hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol

InChI

InChI=1S/C30H28O4S/c31-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)27-21-22-28(35(27,33)34)30(32,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28,31-32H,21-22H2

InChI Key

NOQHCWDNIPRXMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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